molecular formula C8H5Cl4NO B11948166 Acetanilide, 2,2,2,3'-tetrachloro- CAS No. 3004-73-7

Acetanilide, 2,2,2,3'-tetrachloro-

Cat. No.: B11948166
CAS No.: 3004-73-7
M. Wt: 272.9 g/mol
InChI Key: ZCNFWVGKVHRKCD-UHFFFAOYSA-N
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Description

Acetanilide, 2,2,2,3’-tetrachloro- is a chlorinated derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This compound is characterized by the presence of four chlorine atoms attached to the acetanilide structure, which significantly alters its chemical and physical properties.

Preparation Methods

The synthesis of Acetanilide, 2,2,2,3’-tetrachloro- typically involves the chlorination of acetanilide. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the acetanilide molecule. Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as using advanced chlorination reactors and purification systems.

Chemical Reactions Analysis

Acetanilide, 2,2,2,3’-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming different substituted acetanilides.

Scientific Research Applications

Acetanilide, 2,2,2,3’-tetrachloro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2,2,2,3’-tetrachloro- involves its interaction with various molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Acetanilide, 2,2,2,3’-tetrachloro- can be compared with other chlorinated acetanilides, such as:

Properties

CAS No.

3004-73-7

Molecular Formula

C8H5Cl4NO

Molecular Weight

272.9 g/mol

IUPAC Name

2,2,2-trichloro-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

ZCNFWVGKVHRKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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